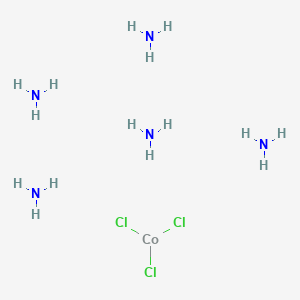
Tris(2,6-diisopropylphenoxy)niobium(V) chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
dichlorotris(2,6-diisopropylphenolato)niobium , is a coordination compound with the chemical formula C₃₆H₅₁Cl₂NbO₃. It features a niobium center coordinated to three 2,6-diisopropylphenoxy ligands and two chloride ions . The compound is a yellow crystalline solid that deliquesces in moist air and decomposes in water .
準備方法
Synthetic Routes:: . The reaction proceeds as follows:
NbCl5+3C6H3(CH3)2OH→C3H5Cl2NbO3+3HCl
Industrial Production:: While industrial-scale production methods are not widely documented, laboratory-scale synthesis is well-established.
化学反応の分析
Reactivity:: Tris(2,6-diisopropylphenoxy)niobium(V) chloride participates in various chemical reactions:
Oxidation: It can undergo oxidation reactions.
Reduction: Reduction reactions are possible.
Substitution: The chloride ligands can be substituted by other ligands.
Reductive Conditions: Common reducing agents include hydrides (e.g., LiAlH₄).
Oxidative Conditions: Oxidizing agents like hydrogen peroxide (H₂O₂) or oxygen (O₂) can be employed.
Substitution Reactions: Organic or inorganic nucleophiles can replace chloride ligands.
Major Products:: The major products depend on the specific reaction conditions. For example, substitution with organic ligands yields different organometallic derivatives.
科学的研究の応用
Tris(2,6-diisopropylphenoxy)niobium(V) chloride finds applications in:
Catalysis: It serves as a catalyst in organic transformations.
Materials Science: Used in the preparation of novel materials.
Coordination Chemistry: Studied for its unique ligand coordination properties.
作用機序
The exact mechanism of action remains an active area of research. its catalytic properties suggest involvement in reaction pathways.
類似化合物との比較
Tris(2,6-diisopropylphenoxy)niobium(V) chloride stands out due to its specific ligand arrangement. Similar compounds include other niobium complexes with different ligands, such as niobium pentachloride and niobium oxides .
特性
分子式 |
C36H54Cl2NbO3 |
|---|---|
分子量 |
698.6 g/mol |
IUPAC名 |
dichloroniobium;2,6-di(propan-2-yl)phenol |
InChI |
InChI=1S/3C12H18O.2ClH.Nb/c3*1-8(2)10-6-5-7-11(9(3)4)12(10)13;;;/h3*5-9,13H,1-4H3;2*1H;/q;;;;;+2/p-2 |
InChIキー |
VZJZWCHLIMCJHJ-UHFFFAOYSA-L |
正規SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)O.CC(C)C1=C(C(=CC=C1)C(C)C)O.CC(C)C1=C(C(=CC=C1)C(C)C)O.Cl[Nb]Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![cyclo[DL-Ala-DL-xiIle-DL-Leu-DL-Trp-DL-Glu]](/img/structure/B12060448.png)
![2,6-diphenylthieno[2,3-f][1]benzothiole](/img/structure/B12060454.png)







![4-acetyl-3-hydroxy-6,7,7-trimethyl-6,15-diazatetracyclo[8.6.1.02,8.014,17]heptadeca-1(16),3,10(17),11,13-pentaen-5-one](/img/structure/B12060495.png)
![(S)-1-{(RP)-2-[Bis[3,5-bis(trifluoromethyl)phenyl]phosphino]ferrocenyl}ethyldi(3,5-xylyl)phosphine, >=97%](/img/structure/B12060500.png)
